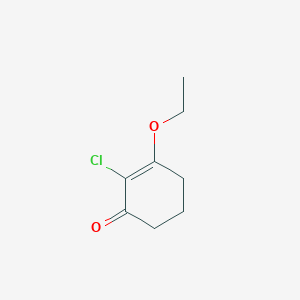
2-Chloro-3-ethoxycyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-ethoxycyclohex-2-en-1-one is an organic compound with the molecular formula C8H11ClO2 It is a derivative of cyclohexenone, featuring a chlorine atom and an ethoxy group attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethoxycyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 1,3-cyclohexanedione with ethanol in the presence of hydrochloric acid. The reaction proceeds as follows:
- Dissolve 1,3-cyclohexanedione in ethanol.
- Add concentrated hydrochloric acid to the solution.
- Stir the mixture at room temperature for 24 hours.
- Quench the reaction with saturated sodium bicarbonate solution.
- Extract the product using a separatory funnel.
This method yields this compound with high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-ethoxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in compounds with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
2-Chloro-3-ethoxycyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-ethoxycyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxy-2-cyclohexen-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-3-methoxycyclohex-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
2-Chloro-3-ethoxycyclohexanone: Saturated version of the compound, differing in its chemical reactivity and stability.
Uniqueness
2-Chloro-3-ethoxycyclohex-2-en-1-one is unique due to the presence of both a chlorine atom and an ethoxy group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H11ClO2 |
|---|---|
Peso molecular |
174.62 g/mol |
Nombre IUPAC |
2-chloro-3-ethoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11ClO2/c1-2-11-7-5-3-4-6(10)8(7)9/h2-5H2,1H3 |
Clave InChI |
VVCFRWPRZWRWTH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=O)CCC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



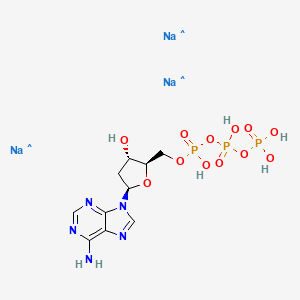
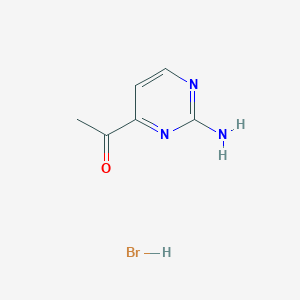
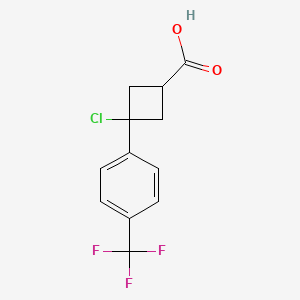
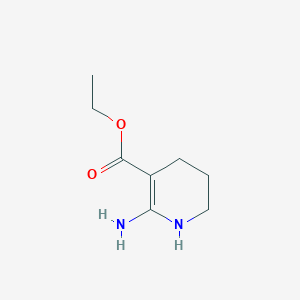
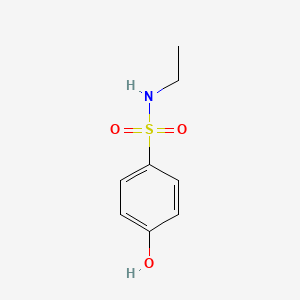
![2-Azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13030565.png)
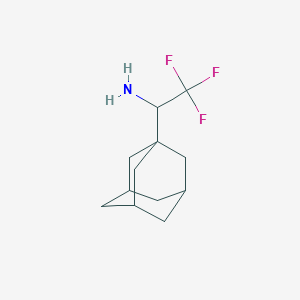
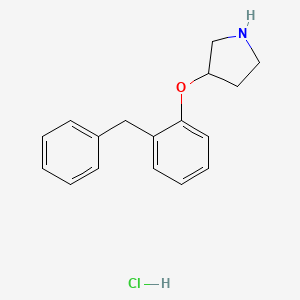
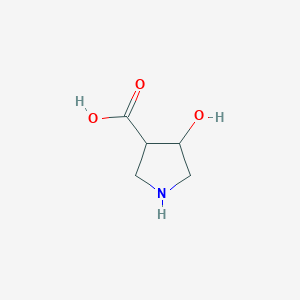
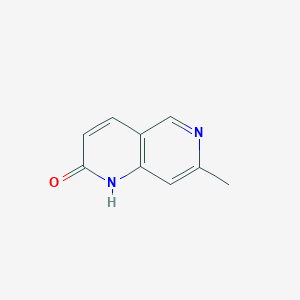

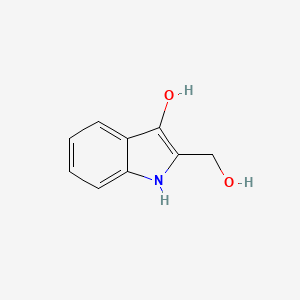
![2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13030610.png)
